2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate
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Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C18H17F2NO5 and its molecular weight is 365.333. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
- Unnatural amino acids mimicking peptide strands have been synthesized, demonstrating the potential for creating bioactive molecules with specific hydrogen-bonding capabilities for biomedical applications (Nowick et al., 2000).
- Syntheses and studies on the fluorescent properties of 2-amino substituted quinolines offer a foundation for developing fluorescent markers for biological applications, highlighting the versatility of amino-functionalized aromatic compounds (Stadlbauer et al., 2009).
Biological Evaluation
- Schiff bases containing triazole and pyrazole rings have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, suggesting potential therapeutic applications for chemically similar entities (Pillai et al., 2019).
- The antitumor activity of benzothiazoles, including studies on their selective inhibitory effects against cancer cell lines, indicates the significance of aromatic compounds in the development of new anticancer agents (Mortimer et al., 2006).
Electrochemical and Fluorescent Properties
- Electrochemically initiated oxidative amination of benzoxazoles underscores the potential for synthetic methodologies in creating compounds with specific functionalities, relevant to developing sensors or materials with electronic applications (Gao et al., 2014).
- The investigation into thiazolothiazole fluorophores exhibiting strong fluorescence and reversible electrochromism reveals applications in optoelectronic devices and electron transfer sensing, illustrating the broad utility of innovative fluorescent molecules (Woodward et al., 2017).
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO5/c1-24-14-5-12(6-15(8-14)25-2)18(23)26-10-17(22)21-9-11-3-4-13(19)7-16(11)20/h3-8H,9-10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSHKKHTBJGETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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